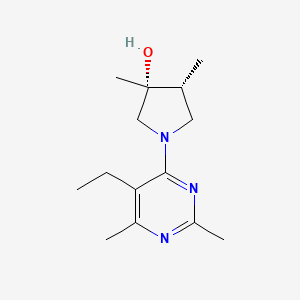

(3R*,4R*)-1-(5-ethyl-2,6-dimethyl-4-pyrimidinyl)-3,4-dimethyl-3-pyrrolidinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar pyrimidinyl-pyrrolidinol compounds involves several steps, including low-temperature aryl bromide-to-alcohol conversions, Baeyer-Villiger reactions, and intricate strategies like intramolecular Friedel-Crafts and Diels-Alder reactions. These methods aim at constructing the pyrimidine ring and introducing the desired substituents in a controlled manner to achieve the target molecular structure (Wijtmans et al., 2004).

Molecular Structure Analysis

The molecular structure of pyrimidinyl-pyrrolidinol derivatives is characterized by nonplanar pyrimidine rings with a boat conformation, facilitating various intra- and intermolecular interactions. These interactions include hydrogen bonding, which plays a crucial role in the dimer formation in the solid state, as evidenced in compounds with similar structures (Trilleras et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of pyrimidinyl-pyrrolidinol derivatives is influenced by their ability to form dimers through hydrogen bonds. These compounds exhibit interesting antioxidant properties due to their structure, particularly the pyridinol moiety, which reacts with peroxyl radicals, demonstrating their potential as chain-breaking antioxidants (Wijtmans et al., 2004).

Physical Properties Analysis

The physical properties, such as absorption maxima and NMR chemical shifts, are closely linked to the molecular structure of pyrimidinyl-pyrrolidinol compounds. The presence of dimers in the solid state and the formation of heteronuclear hydrogen bonds significantly influence these properties, as revealed through spectroscopic studies (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity and stability, are determined by their molecular structure and the presence of functional groups. Studies have shown that certain pyrimidinyl-pyrrolidinol derivatives are highly effective phenolic chain-breaking antioxidants, highlighting their chemical robustness and potential applications in protecting against oxidative stress (Wijtmans et al., 2004).

Propriétés

IUPAC Name |

(3R,4R)-1-(5-ethyl-2,6-dimethylpyrimidin-4-yl)-3,4-dimethylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-6-12-10(3)15-11(4)16-13(12)17-7-9(2)14(5,18)8-17/h9,18H,6-8H2,1-5H3/t9-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIBBUMISPZVKH-OTYXRUKQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1N2CC(C(C2)(C)O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(N=C(N=C1N2C[C@H]([C@@](C2)(C)O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-1-(5-ethyl-2,6-dimethyl-4-pyrimidinyl)-3,4-dimethyl-3-pyrrolidinol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-methyl-N~1~-{rel-(3R,4S)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-N~2~-4-piperidinylglycinamide dihydrochloride](/img/structure/B5631896.png)

![3-(allyloxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5631902.png)

![2-(3-methoxypropyl)-8-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631920.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631928.png)

![5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5631935.png)

![N-(3-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5631994.png)

![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5632002.png)